N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 303091-97-6
VCID: VC4736675
InChI: InChI=1S/C15H13ClFNO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
SMILES: C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F
Molecular Formula: C15H13ClFNO
Molecular Weight: 277.72

N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide

CAS No.: 303091-97-6

Cat. No.: VC4736675

Molecular Formula: C15H13ClFNO

Molecular Weight: 277.72

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide - 303091-97-6

Specification

CAS No. 303091-97-6
Molecular Formula C15H13ClFNO
Molecular Weight 277.72
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
Standard InChI InChI=1S/C15H13ClFNO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Standard InChI Key JYPRNHSXNAXVCW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide belongs to the benzamide class, featuring a molecular formula of C15H13ClFNO and a molecular weight of 277.72 g/mol. The compound’s structure includes a 2-fluorobenzamide moiety linked via an ethyl chain to a 4-chlorophenyl group, introducing both electron-withdrawing (chlorine and fluorine) and hydrophobic (aromatic rings) components.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number303091-97-6
Molecular FormulaC15H13ClFNO
Molecular Weight277.72 g/mol
IUPAC NameN-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F
Topological Polar Surface Area39.1 Ų

Synthesis and Optimization

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide typically involves acylation reactions. A common route includes reacting 2-fluorobenzoic acid derivatives (e.g., acid chlorides) with 2-(4-chlorophenyl)ethylamine under basic conditions . Triethylamine or dimethylformamide (DMF) are often employed as catalysts or solvents to facilitate the reaction.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
12-Fluorobenzoyl chloride, DMFFormation of acyl intermediate
22-(4-Chlorophenyl)ethylamineNucleophilic substitution
3Purification via chromatographyIsolation of pure product

Comparative analysis with N-(4-chlorophenyl)-2-fluorobenzamide (CAS 784-65-6), a structurally simpler analog, reveals that the ethyl spacer in the target compound may enhance conformational flexibility, potentially improving binding affinity to biological targets .

Biological Activities and Mechanisms

While direct studies on N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide are sparse, its structural analogs exhibit notable activities:

Antitumor Activity

Fluorinated benzamides are known to interfere with cellular processes such as DNA replication and protein synthesis. The 4-chlorophenyl group may contribute to selective cytotoxicity, as seen in compounds targeting tubulin polymerization . Molecular docking studies suggest that the ethyl chain could facilitate interactions with hydrophobic pockets in enzymes like histone deacetylases (HDACs) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBiological Activity
N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamideC15H13ClFNOEthyl spacer, 2-fluoro substitutionAntimicrobial (predicted)
N-(4-Chlorophenyl)-2-fluorobenzamideC13H9ClFNODirect aryl-amide linkageEnzyme inhibition
N-[4-(4-Chlorophenyl)thiazol-2-yl]-4-fluorobenzamideC16H10ClFN2OSThiazole coreAnti-inflammatory

The ethyl chain in the target compound may reduce steric hindrance compared to bulkier analogs, improving bioavailability .

Research Applications and Future Directions

Pharmacological Development

The compound’s dual halogenation makes it a candidate for structure-activity relationship (SAR) studies. Modifications to the ethyl chain length or substitution patterns could optimize potency and selectivity .

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating purity and structure. For example, the ¹H NMR spectrum of related compounds shows aromatic protons in the δ 7.2–8.0 ppm range, with amide NH signals near δ 8.7 .

Table 4: Spectral Data for Analogous Compounds

CompoundIR (C=O stretch)¹H NMR (Key Signals)
N-[4-(4-Chlorophenyl)thiazol-2-yl]-4-fluorobenzamide1672 cm⁻¹δ 7.35–8.05 (aromatic), δ 8.38 (NH)

Challenges and Limitations

Current gaps include the absence of solubility data and in vivo toxicity profiles. Future work should prioritize:

  • Solubility enhancement through prodrug strategies or formulation with cyclodextrins.

  • In vitro screening against cancer cell lines and microbial strains.

  • Pharmacokinetic studies to assess absorption and metabolism.

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